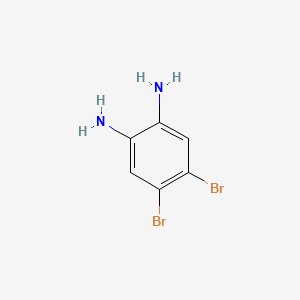

4,5-Dibromobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXGKCVKGXHPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480013 | |

| Record name | 4,5-Dibromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49764-63-8 | |

| Record name | 4,5-Dibromobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromo-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4,5-Dibromobenzene-1,2-diamine (CAS 49764-63-8): Properties, Synthesis, and Applications

This technical guide provides an in-depth exploration of 4,5-Dibromobenzene-1,2-diamine, a pivotal chemical intermediate for researchers, chemists, and professionals in drug development. This document moves beyond basic data, offering insights into its synthesis, characterization, and critical applications, grounded in established scientific principles.

Core Compound Profile and Physicochemical Properties

This compound, also known as 4,5-dibromo-1,2-phenylenediamine, is a substituted aromatic amine whose strategic placement of functional groups—two adjacent amino moieties and two bromine atoms—makes it a highly valuable and versatile building block in modern chemistry.[1][2] The electron-donating amino groups activate the benzene ring, while the bromine atoms serve as excellent leaving groups for various cross-coupling reactions or can be retained to modulate the steric and electronic properties of derivative molecules.

The compound's key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 49764-63-8 | [3][4] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][3] |

| Molecular Weight | 265.93 g/mol | [3] |

| Appearance | White to light yellow or orange crystalline powder/solid | [1][5][6] |

| Melting Point | 133-155 °C (Range from different sources) | [1][7] |

| Purity | Typically ≥97% | [3][8] |

| Solubility | Soluble in many organic solvents; limited solubility in water | [2] |

| Synonyms | 1,2-Diamino-4,5-dibromobenzene, 4,5-Dibromo-1,2-phenylenediamine | [3][4] |

Synthesis and Purification: A Protocol with Rationale

The most common laboratory-scale synthesis of this compound involves the direct electrophilic bromination of 1,2-diaminobenzene.[1] The two amino groups are strong activating ortho-, para-directors, making the 4 and 5 positions highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1,2-diaminobenzene in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0 equivalents) of bromine, dissolved in a small amount of the same solvent, via the dropping funnel.

-

Causality: The slow addition and cooling are critical to control the reaction's exothermicity and prevent over-bromination or side reactions. Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not react with bromine.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quenching and Isolation: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the HBr is quenched and the product precipitates.

-

Causality: The precipitation from water isolates the organic product from the water-soluble inorganic salts.

-

-

Collection: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.

Experimental Protocol: Purification

The crude product can be purified by recrystallization.

-

Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water or methanol).

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: A typical workflow for the synthesis and purification of this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic methods forms a self-validating system.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample (>98%) should exhibit a single major peak with a consistent retention time.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the molecular structure. One would expect to see two distinct signals in the aromatic region (for the two non-equivalent aromatic protons) and a broad singlet corresponding to the four protons of the two amine groups.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine groups (typically in the 3300-3500 cm⁻¹ region).

Core Applications in Research and Development

The utility of this compound stems from its dual functionality, making it a cornerstone intermediate in several high-value research areas.

Caption: Key application pathways for this compound in science and industry.

A. Medicinal Chemistry and Drug Development

This compound is a valuable scaffold in medicinal chemistry.[1]

-

Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2C9, which is crucial in human drug metabolism.[1] This makes it a useful tool for studying drug-drug interactions and designing more selective therapeutic agents.

-

Anticancer Research: Studies have indicated its potential as an anticancer agent. It is suggested to inhibit the growth of certain cancer cells, including pancreatic cancer, possibly by interfering with intracellular calcium levels.[2]

-

Antibacterial Activity: The molecule has demonstrated activity against some bacterial strains, opening avenues for its use as a lead structure in the development of new antibiotics.[1]

B. Material Science

The unique electronic properties of this diamine derivative make it a candidate for advanced materials.

-

OLEDs: Research suggests it can be incorporated into Organic Light-Emitting Diodes (OLEDs), where it can function in charge transport and light emission.[1]

-

Sensors: Its ability to interact with specific molecules makes it a potential component for the development of novel chemical sensors for environmental or diagnostic purposes.[1]

-

Polymers: The two amine groups provide reactive sites for polymerization, allowing for the creation of new polymers with tailored properties.[1]

C. Organic Synthesis Intermediate

This is one of its most fundamental roles. The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems. The bromine atoms can be further functionalized through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, dramatically increasing molecular complexity. It is also an intermediate in the synthesis of dyes and pigments.[1][7]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [9][10] |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [4][8][9][10] |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water... | [9][10] |

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[9][11] Avoid formation of dust and aerosols.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] It is sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to maintain purity.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9][10]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined reactivity and versatile structure provide a reliable starting point for complex molecular design. For scientists in drug discovery, it offers a scaffold with known biological interactions. For material scientists, it presents a building block for novel functional materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

- Smolecule. (2023, August 15). Buy this compound | 49764-63-8.

- ChemScene. 49764-63-8 | this compound.

- Apollo Scientific. 49764-63-8 Cas No. | this compound.

- Biosynth. This compound | 49764-63-8 | FD140093.

- ChemBK. (2024, April 9). This compound.

- Echemi. Buy this compound from JHECHEM CO LTD.

- iChemical. This compound, CAS No. 49764-63-8.

- PubChem. This compound | C6H6Br2N2 | CID 12196944.

- Sigma-Aldrich. This compound | 49764-63-8.

- Fluorochem. This compound.

- CymitQuimica. CAS 49764-63-8: 1,2-Benzenediamine, 4,5-dibromo-.

- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.

- Echemi. 4,5-DibroMo-1,2-phenylenediaMine SDS, 49764-63-8 Safety Data Sheets.

- Chem-Impex. 4,5-Dibromobenzene-1,2-diol, suitable for Hematology & Histology.

- Sigma-Aldrich. This compound | 49764-63-8.

- United States Biological. 433653 this compound CAS: 49764-63-8.

- BLD Pharm. 49764-63-8|this compound.

- Alchem Pharmtech. CAS 49764-63-8 | this compound.

- CymitQuimica. This compound.

- Santa Cruz Biotechnology. This compound | CAS 49764-63-8.

- Tokyo Chemical Industry (India) Pvt. Ltd. 4,5-Dibromo-1,2-phenylenediamine 49764-63-8.

- ChemicalBook. (2025, February 20). 1,4-Dibromobenzene | 106-37-6.

- ChemicalBook. 1,2-Dibromobenzene(583-53-9) 1H NMR spectrum.

- Tokyo Chemical Industry Co., Ltd. (APAC). 4,5-Dibromo-1,2-phenylenediamine | 49764-63-8.

Sources

- 1. Buy this compound | 49764-63-8 [smolecule.com]

- 2. CAS 49764-63-8: 1,2-Benzenediamine, 4,5-dibromo- [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4,5-Dibromo-1,2-phenylenediamine | 49764-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

physical properties of 4,5-Dibromobenzene-1,2-diamine

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dibromobenzene-1,2-diamine

Introduction

This compound, also known as 4,5-dibromo-1,2-phenylenediamine, is an aromatic organic compound with the chemical formula C₆H₆Br₂N₂.[1][2][3] It serves as a vital building block and intermediate in various fields of chemical synthesis, from pharmaceuticals and dyes to advanced materials science.[1][2] The strategic placement of two amine functional groups and two bromine atoms on the benzene ring imparts a unique reactivity profile, making it a versatile precursor for constructing complex molecular architectures.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its characterization, synthesis, reactivity, and applications. The information is tailored for researchers, scientists, and drug development professionals who utilize such building blocks in their work.

Molecular and Structural Characteristics

The structure of this compound features a benzene ring substituted with two adjacent (ortho) amino groups and two bromine atoms at the 4 and 5 positions. This arrangement makes it a derivative of o-phenylenediamine.[4] The presence of both electron-donating amino groups and electron-withdrawing bromine atoms influences the electronic properties and reactivity of the aromatic ring.

Key Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 49764-63-8 | [1][5] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][2][3] |

| Molecular Weight | 265.93 g/mol | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Br)N)N | [3] |

| InChI Key | TTXGKCVKGXHPRI-UHFFFAOYSA-N | [5][6][7] |

Core Physical Properties

This compound is typically a solid at room temperature.[4][7] Its physical state can range from a white crystalline solid to a powder with a yellowish or reddish hue, depending on its purity.[1][7]

Summary of Physical Data

| Property | Description | Source(s) |

| Physical Form | Crystalline solid or powder. | [1][5][7] |

| Color | White to light yellow or light orange. | [1][7] |

| Melting Point | 133-137 °C. A wider range up to 155°C has also been reported, which may reflect differences in purity or measurement technique. | [1][2] |

| Solubility | Generally soluble in organic solvents with limited solubility in water. | [4] |

| Storage | Recommended storage at room temperature or refrigerated (2°C - 8°C), protected from light. | [5][8] |

The variability in the reported melting point is a crucial consideration for researchers. It underscores the importance of analytical characterization to confirm the purity of the material before its use in sensitive applications. A broad melting range often indicates the presence of impurities.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. These methods provide a fingerprint of the molecule, confirming its structure and quantifying its purity.

Standard Characterization Workflow

Caption: Standard workflow for the analytical validation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the amine protons. ¹³C NMR would confirm the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine groups and C-H/C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (265.93 g/mol ). The isotopic pattern would be characteristic of a molecule containing two bromine atoms.[3][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the compound, with purities often exceeding 97-98%.[8]

Synthesis and Reactivity Insights

This compound is typically synthesized through the bromination of 1,2-diaminobenzene.[1] This process requires controlled conditions to achieve the desired disubstituted product. The reactivity of the compound is dictated by its functional groups: the nucleophilic amine groups and the bromine-substituted aromatic ring. The amino groups can readily participate in condensation reactions, for example, to form polymers or heterocyclic systems. The bromine atoms can be displaced or used in cross-coupling reactions to introduce further complexity.[4]

General Synthesis Pathway

Caption: Simplified schematic of the synthesis of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable component in several areas of research and development.

-

Pharmaceuticals and Medicinal Chemistry: It serves as a precursor for synthesizing various pharmaceuticals.[1] Its derivatives have been investigated for antibacterial activity and as inhibitors of enzymes like cytochrome P450 (CYP2C9), which is significant for studying drug metabolism and potential drug-drug interactions.[1] Some research indicates its use in developing anticancer drugs.[4]

-

Materials Science: The diamine functionality allows it to be a building block for high-performance polymers.[1] There is also research suggesting its utility as a component in Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[1]

-

Organic Synthesis: It is a key intermediate for producing dyes and pigments due to its reactive functional groups.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[3] It is known to cause skin irritation and serious eye irritation.[3] Some classifications also indicate it may cause respiratory irritation.[3]

-

Handling Recommendations: Use only in a well-ventilated area or outdoors. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and wash exposed skin thoroughly after handling.

Conclusion

This compound is a well-characterized aromatic compound with a versatile chemical profile. Its physical properties are clearly defined, although researchers should be mindful of variations in reported data like melting points, which often correlate with sample purity. Its utility as a building block in medicinal chemistry and materials science is well-established, driven by the reactivity of its amine and bromo substituents. Proper analytical validation and adherence to safety protocols are paramount when working with this compound to ensure reliable and safe experimental outcomes.

References

Sources

- 1. Buy this compound | 49764-63-8 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 49764-63-8: 1,2-Benzenediamine, 4,5-dibromo- [cymitquimica.com]

- 5. This compound | 49764-63-8 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

Navigating the Solubility Landscape of 4,5-Dibromobenzene-1,2-diamine: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of a Key Synthetic Building Block

Executive Summary

4,5-Dibromobenzene-1,2-diamine is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, including quinoxalines, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is fundamental to its application in drug development, enabling researchers to optimize reaction conditions, streamline purification processes, and develop effective formulations. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data and offering a robust framework for its experimental determination. While quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this guide synthesizes known qualitative information, explores the theoretical underpinnings of its solubility based on molecular structure, and presents a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility in a Synthetic Context

The utility of a chemical building block like this compound is intrinsically linked to its behavior in various solvent systems. Solubility dictates the efficiency of synthetic transformations, influencing reaction rates, equilibria, and the formation of byproducts. In the realm of pharmaceutical development, poor solubility can be a significant impediment, affecting bioavailability and posing challenges for formulation.[1][2] A comprehensive solubility profile is therefore not merely a matter of chemical curiosity but a critical dataset for rational process development and drug design.

This guide serves as a practical resource for researchers, providing both theoretical insights and actionable experimental procedures to navigate the solubility characteristics of this compound.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, it is essential to consider its molecular structure and resulting physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 49764-63-8 | [3][4] |

| Molecular Formula | C₆H₆Br₂N₂ | [3] |

| Molecular Weight | 265.93 g/mol | [3] |

| Melting Point | 137 °C or 155 °C | [5] |

| Appearance | White to light yellow/orange crystalline powder | [5] |

| Calculated LogP | 2.376 | [6] |

The structure of this compound features a complex interplay of functional groups that govern its solubility:

-

Amino Groups (-NH₂): The two primary amino groups are capable of acting as both hydrogen bond donors and acceptors. This characteristic suggests a propensity for solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) through the formation of hydrogen bonds.

-

Aromatic Ring and Bromine Substituents: The benzene ring and the two bromine atoms contribute to the molecule's nonpolar character. This suggests that the compound will also exhibit solubility in nonpolar or moderately polar aprotic solvents that can engage in van der Waals interactions.

Based on these structural features, a nuanced solubility profile can be anticipated. The principle of "like dissolves like" provides a foundational framework for predicting solubility. Solvents with a polarity that is complementary to that of this compound are more likely to be effective.

Qualitative and Semi-Quantitative Solubility Data

A review of available literature and supplier information indicates that this compound is generally described as being soluble in organic solvents, with specific mention of methanol.[5][7][8] Conversely, it is reported to have limited solubility in water.[5][8] This aligns with the theoretical predictions based on its molecular structure.

The synthesis of quinoxalines often utilizes solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol for the condensation reaction with 1,2-dicarbonyl compounds, suggesting that this compound possesses at least moderate solubility in these media to facilitate the reaction.[9][10][11]

However, for the purposes of process optimization, crystallization, and formulation, more precise, quantitative data is often required. In the absence of a comprehensive, publicly available dataset, experimental determination is the most reliable path forward.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||

| Chloroform | Nonpolar | 25 | |||

| Ethyl Acetate | Moderately Polar | 25 | |||

| Toluene | Nonpolar | 25 |

Experimental Determination of Solubility: A Self-Validating Protocol

To empower researchers to generate reliable and reproducible solubility data, this section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound using the isothermal shake-flask method. This method is widely regarded as the gold standard for thermodynamic solubility determination.[12]

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Causality and Self-Validation in the Protocol

-

Excess Solute: The deliberate addition of an excess of the solid compound ensures that the solution reaches its saturation point, a cornerstone of thermodynamic solubility measurement.

-

Constant Temperature: Maintaining a constant temperature is critical as solubility is a temperature-dependent property.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the measured concentration reflects a true thermodynamic equilibrium and not a transient state.

-

Filtration: The filtration step is essential to separate the dissolved solute from any undissolved solid, preventing an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated analytical method like HPLC-UV provides the necessary accuracy and precision for quantifying the solute concentration.

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound in a given organic solvent is a result of the complex interplay of intermolecular forces between the solute and the solvent molecules.

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. This compound | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Buy this compound | 49764-63-8 [smolecule.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. CAS 49764-63-8: 1,2-Benzenediamine, 4,5-dibromo- [cymitquimica.com]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 12. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Structural Characterization of 4,5-dibromo-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,5-dibromo-o-phenylenediamine in Synthetic Chemistry

4,5-dibromo-o-phenylenediamine is a key aromatic diamine that serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring two adjacent amino groups and two bromine atoms on the benzene ring, makes it a valuable precursor for the construction of novel pharmaceutical intermediates and advanced materials.[1] The presence of the bromine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the ortho-diamine moiety is primed for cyclization reactions to form a range of fused heterocyclic systems. A thorough understanding of its structural features is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical techniques employed for the structural characterization of 4,5-dibromo-o-phenylenediamine, offering insights into the principles and expected outcomes of each method.

Molecular Identity and Physicochemical Properties

A foundational aspect of structural characterization is the confirmation of the molecule's basic properties. These data points provide the initial verification of the compound's identity and purity.

| Property | Value | Source |

| Molecular Formula | C₆H₆Br₂N₂ | [2] |

| Molecular Weight | 265.93 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| CAS Number | 49764-63-8 | [2] |

| IUPAC Name | 4,5-dibromobenzene-1,2-diamine | [2] |

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 4,5-dibromo-o-phenylenediamine. Each method provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are critical for the characterization of 4,5-dibromo-o-phenylenediamine.

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

Expected Spectrum: Due to the symmetry of the 4,5-dibromo-o-phenylenediamine molecule, a relatively simple ¹H NMR spectrum is anticipated.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The protons at positions 3 and 6 are chemically equivalent and will give rise to one signal, while the protons of the two amino groups will produce another.

-

Amine Protons: The two -NH₂ groups are equivalent and will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-dibromo-o-phenylenediamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Caption: Workflow for ¹H NMR Spectroscopy.

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected Spectrum: The ¹³C NMR spectrum of 4,5-dibromo-o-phenylenediamine is expected to show three distinct signals due to the molecule's symmetry.

-

C-NH₂ Carbons: The two carbons bonded to the amino groups (C1 and C2) are chemically equivalent and will produce a single signal.

-

C-Br Carbons: The two carbons bonded to the bromine atoms (C4 and C5) are also equivalent and will give rise to one signal.

-

C-H Carbons: The two carbons bonded to hydrogen atoms (C3 and C6) are equivalent, resulting in a third signal.

Experimental Protocol: ¹³C NMR Analysis The protocol is similar to that of ¹H NMR, with adjustments to the spectrometer's acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present.

Expected Spectrum: The IR spectrum of 4,5-dibromo-o-phenylenediamine will exhibit characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as vibrations associated with the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H stretch | Primary Amine (-NH₂) |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| 1350-1250 | C-N stretch | Aromatic Amine |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 1600-1450 | C=C stretch | Aromatic Ring |

| Below 900 | C-H out-of-plane bend | Substituted Benzene |

| Below 800 | C-Br stretch | Bromoarene |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the KBr pellet or the empty window is also taken and subtracted from the sample spectrum.

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Spectrum:

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with relative intensities of approximately 1:2:1.

-

Fragmentation: Common fragmentation pathways may involve the loss of a bromine atom ([M-Br]⁺) or cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The ions are detected, and a mass spectrum is generated.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to gain further structural insights.

Caption: General Workflow for Mass Spectrometry.

X-ray Crystallography: The Definitive Structure

For crystalline solids like 4,5-dibromo-o-phenylenediamine, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a publicly available crystal structure for this specific compound was not identified in the preliminary search, the general technique remains the gold standard for absolute structure determination.

Principle: X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 4,5-dibromo-o-phenylenediamine are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

-

Data Analysis: The resulting structural model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive structural characterization of 4,5-dibromo-o-phenylenediamine relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data. For a crystalline solid, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure. By integrating the data from these methods, researchers and drug development professionals can proceed with confidence in the identity and purity of this important synthetic intermediate, paving the way for its successful application in the synthesis of novel and valuable compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4,5-Dibromobenzene-1,2-diamine: A Technical Guide

Molecular Structure and Spectroscopic Overview

4,5-Dibromobenzene-1,2-diamine (C₆H₆Br₂N₂) possesses a symmetrical structure with a benzene ring substituted with two adjacent amino groups and two adjacent bromine atoms. This substitution pattern dictates the expected spectroscopic features. The presence of two chiral centers at the bromine-substituted carbons in some orientations is noteworthy, though rapid conformational changes at room temperature would likely result in a time-averaged spectrum.

The molecular weight of this compound is 265.93 g/mol . The key structural features to be identified by spectroscopy are the aromatic protons, the amine protons, the aromatic carbons, and the overall molecular formula and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide valuable structural information.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: There are two chemically equivalent aromatic protons (H-3 and H-6). These will appear as a single signal, a singlet, due to the absence of adjacent protons for coupling. The chemical shift is anticipated to be in the range of δ 6.5-7.5 ppm . The electron-donating amino groups will shield these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm), while the electron-withdrawing bromine atoms will have a deshielding effect.

-

Amine Protons: The four protons of the two amino groups (-NH₂) are expected to produce a single, broad signal. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature, but a typical range would be δ 3.0-5.0 ppm . This signal is often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.5 - 7.5 | Singlet | 2H |

| -NH₂ | 3.0 - 5.0 | Broad Singlet | 4H |

Experimental Considerations:

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be suitable. In DMSO-d₆, the amine protons may appear as a sharper signal.

-

D₂O Exchange: To confirm the assignment of the -NH₂ peak, a D₂O exchange experiment can be performed. After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the amine proton signal should disappear or significantly decrease in intensity.

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for the acquisition and interpretation of the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry. There are three sets of chemically equivalent carbons.

-

Carbons Bearing Amino Groups (C-1 and C-2): These carbons are expected to be shielded by the electron-donating amino groups and will appear upfield in the aromatic region, likely in the range of δ 130-140 ppm .

-

Carbons Bearing Bromine Atoms (C-4 and C-5): The bromine atoms will have a deshielding effect, but the carbon-bromine bond itself causes a significant upfield shift compared to what might be expected from electronegativity alone. These signals are predicted to be in the range of δ 100-115 ppm .

-

Carbons Bearing Protons (C-3 and C-6): These carbons will be influenced by the adjacent amino and bromo substituents and are expected to resonate in the range of δ 115-125 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | 130 - 140 |

| C-4, C-5 | 100 - 115 |

| C-3, C-6 | 115 - 125 |

Experimental Considerations:

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups. In this case, a DEPT-90 would show a signal for the CH carbons (C-3 and C-6), while a DEPT-135 would show a positive signal for these carbons and no signals for the quaternary carbons (C-1, C-2, C-4, and C-5).

Molecular Structure with Carbon Numbering:

Caption: Numbering scheme for the carbon atoms in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as vibrations of the aromatic ring.

Predicted IR Absorption Bands:

-

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

N-H Bending: The N-H bending vibration (scissoring) is expected to appear in the range of 1590-1650 cm⁻¹ .

-

C-N Stretching: The aromatic C-N stretching vibration will likely be observed in the region of 1250-1350 cm⁻¹ .

-

Aromatic C-H Stretching: This will appear as a weak to medium band above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: One or more bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, between 500-650 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 (two bands) |

| -NH₂ | N-H Bend | 1590 - 1650 |

| Aromatic C-N | C-N Stretch | 1250 - 1350 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-Br | C-Br Stretch | 500 - 650 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a cluster of peaks:

-

M⁺: (C₆H₆⁷⁹Br₂N₂) at m/z ≈ 264

-

[M+2]⁺: (C₆H₆⁷⁹Br⁸¹BrN₂) at m/z ≈ 266

-

[M+4]⁺: (C₆H₆⁸¹Br₂N₂) at m/z ≈ 268 The relative intensities of these peaks will be approximately 1:2:1.

-

-

Fragmentation: Fragmentation of the molecular ion may occur through the loss of bromine atoms or other small neutral molecules. Potential fragment ions could include:

-

[M-Br]⁺: Loss of a bromine atom.

-

[M-2Br]⁺: Loss of both bromine atoms.

-

Table 4: Predicted Key Mass Spectral Peaks for this compound

| m/z (approximate) | Ion | Notes |

| 264, 266, 268 | [C₆H₆Br₂N₂]⁺ | Molecular ion cluster (ratio ~1:2:1) |

| 185, 187 | [C₆H₆BrN₂]⁺ | Loss of one bromine atom |

| 106 | [C₆H₆N₂]⁺ | Loss of two bromine atoms |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and fragment ions.

Conclusion

References

-

PubChem. This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Guide to the Stability and Storage of 4,5-Dibromobenzene-1,2-diamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 4,5-Dibromobenzene-1,2-diamine (CAS No. 49764-63-8) is a critical building block in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] Its utility is intrinsically linked to its purity, which can be compromised by improper handling and storage. This guide provides a comprehensive overview of the factors affecting the stability of this compound and outlines field-proven protocols for its short-term and long-term storage to ensure its integrity for research and development applications.

Physicochemical Profile and Intrinsic Stability

Understanding the fundamental properties of this compound is the first step toward establishing a robust storage strategy. The molecule's structure, characterized by two electron-donating amine groups on a benzene ring, makes it susceptible to specific degradation pathways, primarily oxidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49764-63-8 | [3][4] |

| Molecular Formula | C₆H₆Br₂N₂ | [3] |

| Molecular Weight | ~265.93 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or solid | [1][5] |

| Melting Point | ~137 °C | [6] |

| Purity (Typical) | 95% to ≥97% | [3][5] |

| Synonyms | 1,2-Diamino-4,5-dibromobenzene, 4,5-Dibromo-1,2-phenylenediamine | [3][4][7] |

Core Factors Influencing Chemical Stability

The long-term stability of this compound is primarily threatened by atmospheric oxygen and light. These factors can initiate a cascade of degradative reactions that result in the formation of colored impurities and a significant decrease in purity.

Susceptibility to Oxidation

The primary degradation pathway for aromatic diamines is oxidation. The electron-rich nature of the amine groups makes them highly susceptible to reaction with atmospheric oxygen. This process typically proceeds through the formation of radical intermediates, leading to quinone-diimines. These highly reactive species can then polymerize, forming complex, often intensely colored, polymeric materials. This is why a pure, white or off-white sample may turn yellow, brown, or even black over time if exposed to air.

Photosensitivity

Light, particularly in the UV spectrum, can act as a catalyst for oxidation. Photons provide the activation energy required to initiate the formation of radical species from the aromatic diamine and oxygen, accelerating the degradation process described above. For this reason, protection from light is a non-negotiable aspect of storage.[3]

Thermal and Moisture Considerations

While the compound is a solid with a relatively high melting point, elevated temperatures can increase the rate of any potential degradation reaction. More importantly, storage in a dry environment is crucial. Moisture can facilitate oxidative processes and may lead to clumping of the crystalline powder, making it difficult to handle accurately. A dry, cool environment mitigates these risks.[7][8]

Validated Protocols for Storage and Handling

To preserve the integrity of this compound, a multi-faceted approach to storage is required, distinguishing between short-term benchtop use and long-term archival storage.

Recommended Storage Conditions Summary

The following table summarizes the optimal conditions based on chemical principles and supplier recommendations.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Short-Term (In-Use, <1 week) | Long-Term (Archival) | Rationale |

| Temperature | Room Temperature | 2°C to 8°C | Refrigeration slows the rate of oxidative degradation.[9] |

| Atmosphere | Tightly sealed container | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of degradation. |

| Light | Amber vial or protect from light | Amber glass vial, stored in the dark | Prevents photo-catalyzed oxidation.[3] |

| Container | Original supplier bottle | Amber glass vial with PTFE-lined cap | Provides a chemically inert barrier against moisture and air. |

Experimental Protocol: Aliquoting for Long-Term Storage

This protocol ensures that the bulk supply of the compound remains pristine, minimizing degradation from repeated openings.

Methodology:

-

Preparation: Move the main stock bottle of this compound and several smaller amber glass vials with PTFE-lined caps into an inert atmosphere glovebox. If a glovebox is not available, work quickly in a well-ventilated fume hood with an inert gas line ready.[7]

-

Equilibration: Allow the main stock bottle to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Aliquoting: Weigh the desired quantity of the compound into each of the smaller amber vials. Work efficiently to minimize exposure to the atmosphere.

-

Inert Gas Purge: Place the open vials in a desiccator or similar chamber. Gently flush the chamber with a stream of dry argon or nitrogen for 5-10 minutes to displace all air.

-

Sealing: While still under the inert atmosphere, tightly seal each vial with its PTFE-lined cap.

-

Labeling & Parafilming: Clearly label each aliquot with the compound name, date, and quantity. For an extra layer of protection against moisture and gas exchange, wrap the cap-vial interface with Parafilm®.

-

Final Storage: Place the sealed and labeled aliquots into a secondary container and store them in a refrigerator at 2-8°C.[9]

Safety and Handling Imperatives

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][6]

-

Irritation: It is known to cause serious skin and eye irritation and may cause respiratory irritation.[4][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Exposure Controls: Avoid generating dust.[10] In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

Visual Workflows and Decision Guides

To aid researchers, the following diagrams illustrate the decision-making process for proper storage and the chemical rationale behind it.

Caption: Decision workflow for handling a new shipment.

Caption: The role of oxygen and light in degradation.

References

-

This compound | C6H6Br2N2 | CID 12196944 - PubChem. National Center for Biotechnology Information.[Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.[Link]

-

CAS No : 49764-63-8 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates.[Link]

Sources

- 1. Buy this compound | 49764-63-8 [smolecule.com]

- 2. CAS 49764-63-8: 1,2-Benzenediamine, 4,5-dibromo- [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 49764-63-8 [sigmaaldrich.com]

- 6. 49764-63-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemicalbook.com [chemicalbook.com]

4,5-Dibromobenzene-1,2-diamine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4,5-Dibromobenzene-1,2-diamine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 49764-63-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from authoritative sources to ensure the safe and effective use of this compound in a laboratory setting. The focus is not merely on procedural steps but on the underlying scientific principles that dictate these precautions, fostering a culture of intrinsic safety.

Compound Identification and Physicochemical Properties

This compound is an aromatic amine, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Its physical state as a crystalline powder necessitates careful handling to avoid dust generation and inhalation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49764-63-8 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂ | [2][3] |

| Molecular Weight | 265.93 g/mol | [2] |

| Physical Form | Crystal - Powder | [1] |

| Melting Point | 137 °C |

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple health and environmental hazards.[4][5] The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.

The causality for these classifications lies in the compound's chemical reactivity. As an aromatic amine, it can interact with biological macromolecules, leading to irritation and potential toxicity. The presence of two bromine atoms on the benzene ring further influences its reactivity and toxicological profile.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | 💀 or ❗ | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | ❗ | Warning | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | ❗ | Warning | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[2] |

| Skin Sensitization | Category 1 | ❗ | Warning | H317: May cause an allergic skin reaction[2] |

| STOT - Single Exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | 🌳 | (None) | H411: Toxic to aquatic life with long lasting effects |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls, administrative controls, and appropriate PPE.

Engineering Controls

The primary engineering control for handling this powdered compound is a certified chemical fume hood. All weighing, transferring, and reaction setup operations must be performed within a fume hood to prevent the release of airborne dust into the laboratory environment. If a fume hood is not available for weighing, a ventilated balance enclosure should be used.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific task. The following workflow provides a logical basis for PPE selection.

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is critical for preventing accidental exposure and maintaining chemical integrity.

Handling

-

Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Verify that an operational safety shower and eyewash station are immediately accessible.[6]

-

Chemical Transfer: Use spatulas and weigh boats appropriate for the quantity being handled. Avoid scooping directly from the stock bottle to prevent contamination. When transferring, perform the action slowly and close to the bench surface to minimize dust aerosolization.

-

Work Practices: Do not eat, drink, or smoke in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[7]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[8]

Storage

-

Container: Keep the container tightly closed when not in use to prevent contamination and potential release.[7]

-

Location: Store in a cool, dry, and well-ventilated area.[7][9] The storage area should be secured and accessible only to authorized personnel ("Store locked up").[7]

-

Segregation: Store away from incompatible materials.

Emergency Procedures

A clear, pre-defined emergency plan is non-negotiable. All personnel must be trained on these procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention if irritation persists.

-

Skin Contact: Take off contaminated clothing immediately.[9] Wash skin with plenty of soap and running water for at least 15 minutes.[9][11] Seek medical attention if skin irritation develops or persists.[9]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[9] If the person feels unwell, call a POISON CENTER or doctor.[9]

-

Ingestion: Do NOT induce vomiting.[10] Clean mouth with water and drink plenty of water afterwards.[9] Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7] A water spray can be used to cool fire-exposed containers.[7]

-

Hazards: The compound is combustible.[7] Fire may produce poisonous gases, including bromine and nitrogen oxides.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

The response to a spill depends on its scale. The following workflow outlines the decision-making process.

Caption: Spill Response Protocol for this compound.

Waste Management and Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[12]

-

Collection: Collect waste in a designated, sealed, and clearly labeled container.[7][12] The label must include the chemical name and all relevant hazard warnings.

-

Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[12]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12]

Toxicological and Ecological Information

Toxicological Summary

The toxicological properties of this compound have not been exhaustively investigated. However, the available data and classifications indicate it is harmful via all primary routes of exposure and is an irritant to the skin, eyes, and respiratory system. Some data suggests it may also be a skin sensitizer, meaning repeated contact could lead to an allergic reaction.[2] There is currently no data to suggest it is a carcinogen.

Ecological Impact

This compound is classified as toxic to aquatic life with long-lasting effects.[9] This is a critical consideration; discharge into the environment, including drains and sewer systems, must be strictly avoided. Its low water solubility and persistence mean it can have long-term adverse effects in aquatic ecosystems.[10]

References

-

1,2-Dibromobenzene Safety Data Sheet. Alfa Aesar. [Link]

-

This compound PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

Dibromobenzene Hazard Summary. NJ.gov. [Link]

-

GHS Classification Summary (Rev.11, 2025). PubChem. [Link]

-

GHS Classification Summary (Rev.9, 2021). PubChem. [Link]

-

GHS Hazard Classification: Everything You Need to Know. ERA Environmental. [Link]

-

Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. [Link]

Sources

- 1. This compound | 49764-63-8 [sigmaaldrich.com]

- 2. This compound | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Scaffold: A Technical Guide to 4,5-Dibromobenzene-1,2-diamine and its Applications in Medicinal Chemistry

This guide provides an in-depth exploration of 4,5-Dibromobenzene-1,2-diamine, a key building block in modern organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis, and critical role in the development of novel therapeutic agents, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: Unveiling a Core Moiety

This compound, a seemingly unassuming aromatic diamine, is a powerful and versatile scaffold in the synthesis of complex heterocyclic compounds.[1] Its strategic placement of amino and bromo functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for high-performance polymers, fluorescent sensors, and, most notably, pharmacologically active molecules.[2] The presence of two vicinal amino groups facilitates the formation of fused heterocyclic systems, while the bromine atoms offer sites for further functionalization through cross-coupling reactions.[1]

This guide will provide a comprehensive overview of this compound, from its fundamental chemical identity to its application in the synthesis of biologically active quinoxaline derivatives. We will explore the causal relationships behind synthetic strategies and the mechanistic underpinnings of its therapeutic applications.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a starting material is paramount for successful and reproducible research. This compound is known by several synonyms, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4,5-Dibromo-1,2-phenylenediamine, 1,2-Diamino-4,5-dibromobenzene, 4,5-Dibromo-o-phenylenediamine | [1][3] |

| CAS Registry Number | 49764-63-8 | [4][5][6] |

| Molecular Formula | C₆H₆Br₂N₂ | [3] |

| Molecular Weight | 265.93 g/mol | [3][4] |

| Appearance | White to light yellow or light orange crystalline powder | |

| Melting Point | 137 °C | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. A common and reliable method involves the direct bromination of 1,2-phenylenediamine.

Experimental Protocol: Direct Bromination of 1,2-Phenylenediamine

This protocol outlines the synthesis of this compound via electrophilic aromatic substitution. The amino groups of the starting material, 1,2-phenylenediamine, are strongly activating and direct the incoming bromine electrophiles to the para positions.

Materials:

-

1,2-Phenylenediamine

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Hydrogensulfite solution

-

Ice

Procedure:

-

In a well-ventilated fume hood, dissolve 1,2-phenylenediamine in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer. The acetic acid serves as a solvent that can also protonate the amino groups, modulating their reactivity and preventing over-bromination.

-

Cool the resulting solution in an ice bath to control the exothermic nature of the bromination reaction and minimize the formation of side products.

-

Slowly, and with continuous stirring, add a solution of bromine in glacial acetic acid dropwise to the cooled 1,2-phenylenediamine solution. The dropwise addition is critical to maintain temperature control and ensure a selective reaction.

-

After the complete addition of the bromine solution, allow the reaction mixture to stir at a slightly elevated temperature (e.g., 50-55°C) for a designated period. This step helps to drive the reaction to completion. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a solution of sodium hydrogensulfite in ice water. This quenches any unreacted bromine, converting it to bromide.

-

The product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts and acetic acid.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

The Gateway to Quinoxalines: A Cornerstone of Medicinal Chemistry

One of the most significant applications of this compound is its use as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for constructing the quinoxaline core.[10]

Reaction Mechanism: Quinoxaline Formation

The condensation reaction between this compound and a 1,2-dicarbonyl compound, such as benzil, proceeds through a nucleophilic addition-elimination mechanism. The amino groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbons of the dicarbonyl compound. This is followed by a dehydration step to form the stable aromatic quinoxaline ring.

Quinoxaline Derivatives in Cancer Research: A Focus on Drug Development

Quinoxaline derivatives synthesized from this compound have emerged as promising candidates in anticancer drug discovery.[8][9] Their mechanism of action is often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Transglutaminase 2 (TGase 2)

Transglutaminase 2 is an enzyme that is often overexpressed in various cancers and is associated with pro-survival and anti-apoptotic functions.[11] Certain quinoxaline derivatives have been identified as potent inhibitors of TGase 2.[11] By inhibiting this enzyme, these compounds can disrupt the NF-κB signaling pathway, which is crucial for the survival of cancer cells.[11]

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling. Several quinoxaline derivatives have been designed and synthesized as inhibitors of VEGFR-2, thereby blocking the downstream signaling cascades that promote angiogenesis.[12]

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Quinoxaline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[7]

Safety and Handling